A Technical Guide to ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: Synthesis, Characterization, and Application in Carbocyclic Nucleoside Analogue Synthesis
A Technical Guide to ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol: Synthesis, Characterization, and Application in Carbocyclic Nucleoside Analogue Synthesis
Introduction
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a high-value chiral building block pivotal in the field of medicinal chemistry and drug development. As a functionalized cyclopentene derivative, its rigid, stereochemically defined structure serves as a critical carbocyclic scaffold. This guide provides an in-depth examination of its chemical properties, stereospecific synthesis, analytical characterization, and its most prominent application as a key starting material in the manufacture of Abacavir, a potent antiretroviral agent used in the treatment of HIV.[1][2] The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical synthesis and process development, emphasizing the causality behind synthetic choices and the importance of stringent quality control.
Physicochemical Properties and Identifiers
The compound is most frequently handled and supplied as a salt to improve its stability and handling characteristics, typically as the hydrochloride or D-tartrate salt.[2][3][4] The properties of the free base and its common salt forms are summarized below.
| Property | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol (Free Base) | ...Hydrochloride Salt | ...D-Tartrate Salt |
| CAS Number | 136522-35-5[5] | 168960-19-8[4][6][7] | 229177-52-0[2][3] |
| Molecular Formula | C₆H₁₁NO[5] | C₆H₁₂ClNO[8] | C₁₀H₁₇NO₇[3] |
| Molecular Weight | 113.16 g/mol [5] | 149.62 g/mol [8] | 263.24 g/mol [2][3] |
| Appearance | - | White to off-white solid[9] | - |
| Primary Application | Synthetic Intermediate | Key intermediate for Abacavir synthesis[7][10] | Chiral resolving agent and Abacavir intermediate[2][3] |
| Storage Conditions | - | Room Temperature, under inert atmosphere[7][9][10] | - |
Stereospecific Synthesis
The synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol is a notable example of asymmetric synthesis, where control of stereochemistry is paramount. The most established routes originate from the enzymatic or chemical resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a compound commonly known as the "Vince Lactam".[1]
Synthetic Strategy: From Vince Lactam
The core strategy involves the resolution of the racemic Vince Lactam to isolate the desired enantiomer. This resolved lactam then undergoes protection, stereoselective reduction, and final deprotection to yield the target amino alcohol. This sequence ensures the correct (1S,4R) stereochemistry is established early and carried through the synthesis.
Detailed Synthesis Protocol
The following protocol is a representative synthesis adapted from established literature.[1]
Step 1: Resolution of (±)-Vince Lactam The racemic Vince Lactam is resolved using chiral preparative chromatography or enzymatic methods to isolate the desired (-)-Lactam enantiomer. This step is the most critical for establishing the final product's stereochemistry.
Step 2: N-Protection of (-)-Vince Lactam The isolated (-)-Lactam is protected to prevent side reactions in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is a common protecting group for this purpose.
-
Dissolve the resolved (-)-Lactam in an appropriate organic solvent (e.g., dichloromethane).
-
Add Di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine, DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N-Boc protected lactam, tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.[1]
Causality: The Boc protecting group is chosen for its stability under reducing conditions and its straightforward removal under acidic conditions in the final step.[1]
Step 3: Stereoselective Reduction The carbonyl group of the N-Boc lactam is reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation.[1]
-
Dissolve the N-Boc lactam in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, controlling the temperature.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the product, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate.[1]
Causality: NaBH₄ is a mild reductant, which selectively reduces the amide carbonyl without affecting the double bond in the cyclopentene ring.[1]
Step 4: Acidic Deprotection The final step involves the removal of the Boc protecting group to liberate the free amine.
-
Dissolve the protected amino alcohol from Step 3 in a solvent such as isopropanol.
-
Add dilute hydrochloric acid.
-
Heat the mixture to facilitate the hydrolysis of the carbamate.
-
Upon completion, cool the solution to crystallize the product.
-
Isolate the final product, ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, by filtration.[1]
Synthesis Workflow Diagram```dot
Caption: Simplified pathway for the synthesis of Abacavir.
Analytical Characterization and Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol is critical for its use in pharmaceutical manufacturing.
Chiral Purity Analysis
The presence of the undesired (1R,4S) enantiomer can lead to impurities in the final active pharmaceutical ingredient (API). Therefore, highly sensitive and specific analytical methods are required.
Experimental Protocol: Chiral HPLC
A validated reverse-phase enantioselective HPLC method has been developed for the separation and quantification of the (1S,4R) and (1R,4S) enantiomers. [1]
-
Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm). [1]* Mobile Phase: 50mM Sodium Perchlorate, with pH adjusted to 2.0 using perchloric acid. [1]* Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Performance: This method has been shown to achieve a resolution factor of greater than 2.0 between the enantiomers, allowing for accurate quantification. [1]
Spectroscopic Methods
Standard spectroscopic techniques are used to confirm the structure and identity of the compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, connectivity, and stereochemical arrangement.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, and C=C bonds.
Certificates of Analysis (COA) from commercial suppliers provide lot-specific data from these techniques. [9]
Conclusion
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol stands as a testament to the power of asymmetric synthesis in modern drug development. Its value is intrinsically linked to its specific stereochemistry, which enables the efficient and controlled synthesis of complex pharmaceutical agents like Abacavir. A thorough understanding of its synthesis from chiral precursors, coupled with rigorous analytical control of its enantiomeric purity, is essential for any organization involved in the synthesis of carbocyclic nucleoside analogues. This guide has outlined the fundamental technical aspects of this key intermediate, providing a foundation for its effective application in research and manufacturing.
References
-
PubChem. [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid. National Center for Biotechnology Information. Link
-
Pharmaffiliates. (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride. Link
-
BLDpharm. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. Link
-
ChemShuttle. ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride. Link
-
Biosynth. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride. Link
-
Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. Link
-
PharmaCompass. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. Link
-
New Drug Approvals. Abacavir. Link
-
PubChem. [(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol. National Center for Biotechnology Information. Link
-
Google Patents. (2004). Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol. EP1660498B1. Link
-
Google Patents. (2006). Process for the preparation of abacavir. EP1905772A1. Link
-
PubChem. (1S,4R)-4-amino-2-cyclopentene-1-methanol. National Center for Biotechnology Information. Link
-
ChemBK. (1S,4R)-4-Amino-2-Cyclopentene-1-Methanol Hydrochloride. Link
-
Simson Pharma Limited. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. Link
-
PubChem. ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. Link
-
Santa Cruz Biotechnology. (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate. Link
-
PubChem. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)-. National Center for Biotechnology Information. Link
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. scbt.com [scbt.com]
- 3. [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | C10H17NO7 | CID 10355372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (1S,4R)-4-amino-2-cyclopentene-1-methanol | C6H11NO | CID 9793729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 168960-19-8|((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | 168960-19-8 | FA32374 [biosynth.com]
- 8. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride | 168960-19-8 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
Figure 1. Structure of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol with proton labeling for NMR analysis.
